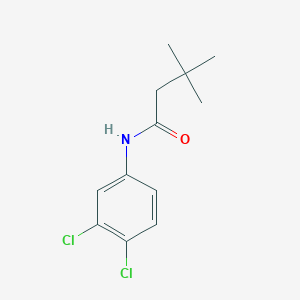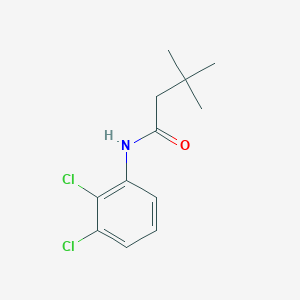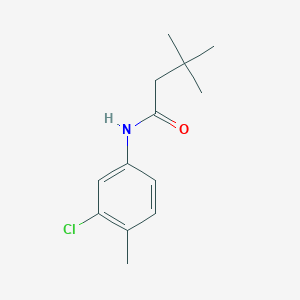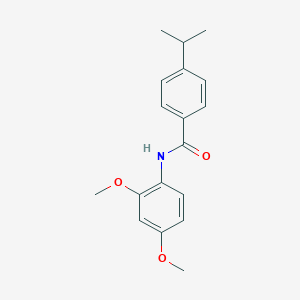![molecular formula C23H25NO3 B253324 3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide](/img/structure/B253324.png)
3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide, also known as NEB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. NEB is a benzamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wissenschaftliche Forschungsanwendungen
3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or cell death. In inflammation research, this compound has been shown to reduce inflammation and oxidative stress. In neurodegenerative disease research, this compound has been shown to protect against neuronal damage and improve cognitive function.
Wirkmechanismus
3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide exerts its therapeutic effects through various mechanisms, including the inhibition of specific enzymes and the modulation of signaling pathways. In cancer research, this compound inhibits the activity of histone deacetylases, which are enzymes that play a role in cancer cell growth and survival. In inflammation research, this compound modulates the activity of nuclear factor-kappa B, a signaling pathway that plays a role in inflammation and oxidative stress. In neurodegenerative disease research, this compound protects against neuronal damage by modulating the activity of various signaling pathways, including the phosphatidylinositol 3-kinase/Akt pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and induction of cell death in cancer cells, the reduction of inflammation and oxidative stress in inflammatory cells, and the protection against neuronal damage and improvement of cognitive function in neurodegenerative disease models.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide has several advantages for lab experiments, including its stability, solubility, and specificity for certain enzymes and signaling pathways. However, this compound also has limitations, including its potential toxicity and lack of specificity for certain cell types and signaling pathways.
Zukünftige Richtungen
There are several future directions for 3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide research, including the development of more specific and potent this compound derivatives, the investigation of this compound's effects on other signaling pathways and cell types, and the exploration of this compound's potential therapeutic applications in other fields of research, such as cardiovascular disease and diabetes.
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has shown promise in cancer, inflammation, and neurodegenerative disease research, and further investigation is needed to fully understand its therapeutic potential.
Synthesemethoden
3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide can be synthesized using various methods, including the reaction of 2-naphthyl ethylamine with 3-(2-chloroethoxy)benzoic acid, followed by the reaction of the resulting intermediate with sodium ethoxide and ethylene oxide. Another method involves the reaction of 2-naphthyl ethylamine with 3-(2-chloroethoxy)benzoyl chloride, followed by the reaction of the resulting intermediate with sodium ethoxide and ethylene oxide. Both methods result in the formation of this compound.
Eigenschaften
Molekularformel |
C23H25NO3 |
|---|---|
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
3-(2-ethoxyethoxy)-N-(1-naphthalen-2-ylethyl)benzamide |
InChI |
InChI=1S/C23H25NO3/c1-3-26-13-14-27-22-10-6-9-21(16-22)23(25)24-17(2)19-12-11-18-7-4-5-8-20(18)15-19/h4-12,15-17H,3,13-14H2,1-2H3,(H,24,25) |
InChI-Schlüssel |
SMPOTNDXOSEBDC-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=CC=CC(=C1)C(=O)NC(C)C2=CC3=CC=CC=C3C=C2 |
Kanonische SMILES |
CCOCCOC1=CC=CC(=C1)C(=O)NC(C)C2=CC3=CC=CC=C3C=C2 |
Löslichkeit |
1.6 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-[(4-Chloro-2-methylphenoxy)acetyl]-2-methylpiperidine](/img/structure/B253261.png)

![3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine](/img/structure/B253298.png)


